3'-Azido-3'-deoxy-5-methylcytidine

Descripción general

Descripción

3'-Azido-3'-desoxi-5-metilcitidina es un compuesto químico conocido por sus potentes propiedades antivirales. Es particularmente eficaz contra el retrovirus relacionado con la leucemia murina xenótropa y el virus de inmunodeficiencia humana tipo 1. El compuesto también se utiliza en la química click debido a la presencia de un grupo azida, que le permite sufrir reacciones de cicloadición azida-alquino catalizadas por cobre .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3'-Azido-3'-desoxi-5-metilcitidina típicamente involucra la azidación de 3'-desoxi-5-metilcitidina. Este proceso se puede lograr mediante la reacción de 3'-desoxi-5-metilcitidina con azida de sodio en presencia de un solvente adecuado como el dimetilsulfóxido. La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la sustitución del grupo hidroxilo por un grupo azida .

Métodos de producción industrial: La producción industrial de 3'-Azido-3'-desoxi-5-metilcitidina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se purifica luego mediante técnicas de cristalización o cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Azido Group Reduction

The 3'-azido group undergoes selective reduction to form amine derivatives under controlled conditions:

-

Reagents: Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .

-

Products: 3'-Amino-3'-deoxy-5-methylcytidine, which retains antiviral activity but exhibits altered pharmacokinetics .

-

Kinetics: Reduction proceeds quantitatively (>95% yield) within 2–4 hours at 25°C .

Phosphorylation

In biological systems, enzymatic phosphorylation occurs at the 5'-hydroxyl group:

-

Enzymes: Cellular kinases sequentially phosphorylate to form mono-, di-, and triphosphate analogs .

-

Role: The triphosphate analog acts as a chain terminator during viral DNA synthesis .

Hydrolytic Stability

-

pH 7.4 (37°C): Stable for >24 hours, with <5% degradation observed .

-

Acidic Conditions (pH <3): Azido group undergoes partial hydrolysis to ammonia, forming 3'-deoxy-5-methylcytidine derivatives .

Thermal Stability

Comparative Reactivity with Analogues

Protection/Deprotection Strategies

-

5'-OH Protection: Dimethoxytrityl (DMT) groups are introduced using DMT-Cl in pyridine .

-

Azido Group Stability: Resists common deprotection conditions (e.g., NH₃/MeOH) but cleaved by TBAF in THF .

Mechanistic Insights from Kinetic Studies

Aplicaciones Científicas De Investigación

Antiviral Research

Mechanism of Action

The primary mechanism by which 3'-azido-3'-deoxy-5-methylcytidine exerts its antiviral effects involves the inhibition of viral reverse transcriptase. This enzyme is crucial for the replication of retroviruses, as it converts viral RNA into DNA. The compound competes with natural nucleotides for incorporation into viral DNA, leading to premature termination of DNA synthesis, effectively reducing viral load in infected cells .

Efficacy Against HIV

Research indicates that this compound demonstrates potent activity against HIV-1, with an effective concentration (EC50) as low as 0.09 µM in human peripheral blood mononuclear cells (PBMCs) and even lower in macrophages (0.006 µM) . This highlights its potential as a therapeutic agent with reduced toxicity compared to other nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT), which is known to have significant side effects .

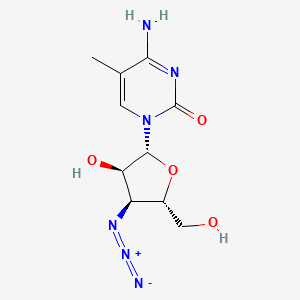

Structural and Chemical Properties

This compound features a unique structure that includes an azido group at the 3' position and a methyl group at the 5' position of the pyrimidine ring. These modifications enhance its reactivity and biological activity, allowing it to participate in various chemical transformations, including phosphorylation to form nucleotide triphosphate analogs essential for nucleic acid incorporation during viral replication .

Case Studies and Research Findings

Various studies have been conducted to evaluate the antiviral efficacy and potential therapeutic applications of this compound:

- Inhibition Studies : In vitro studies demonstrate that this compound effectively binds to viral enzymes such as reverse transcriptase, inhibiting their function and thereby blocking viral replication .

- Pharmacokinetics : Preclinical pharmacokinetic studies indicate that CS-92 has a half-life of approximately 2.7 hours in rats and about 1.52 hours in rhesus monkeys, suggesting reasonable bioavailability for potential therapeutic use .

Mecanismo De Acción

El mecanismo de acción de 3'-Azido-3'-desoxi-5-metilcitidina involucra la inhibición de las enzimas transcriptasa inversa virales. El compuesto se incorpora al ADN viral durante la replicación, lo que lleva a la terminación de la cadena y evita la síntesis de nuevas partículas virales. Esta acción inhibe eficazmente la replicación del retrovirus relacionado con la leucemia murina xenótropa y el virus de inmunodeficiencia humana tipo 1 .

Compuestos similares:

3'-Azido-3'-desoxitimidina: Otro nucleósido azido-sustituido con propiedades antivirales.

3'-Azido-3'-desoxiuridina: Similar en estructura y función, utilizado en investigación antiviral.

Singularidad: 3'-Azido-3'-desoxi-5-metilcitidina es única debido a su inhibición específica del retrovirus relacionado con la leucemia murina xenótropa y el virus de inmunodeficiencia humana tipo 1. Su grupo azida también lo hace muy versátil en aplicaciones de química click, lo que permite la síntesis eficiente de derivados de triazol .

Comparación Con Compuestos Similares

3’-Azido-3’-deoxythymidine: Another azido-substituted nucleoside with antiviral properties.

3’-Azido-3’-deoxyuridine: Similar in structure and function, used in antiviral research.

Uniqueness: 3’-Azido-3’-deoxy-5-methylcytidine is unique due to its specific inhibition of xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1. Its azide group also makes it highly versatile in click chemistry applications, allowing for the efficient synthesis of triazole derivatives .

Actividad Biológica

3'-Azido-3'-deoxy-5-methylcytidine (AZddMeC) is a synthetic nucleoside analog that has garnered attention for its potential as an antiviral agent, particularly against retroviruses such as HIV. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative efficacy with other nucleoside analogs.

AZddMeC features an azido group at the 3' position and a methyl group at the 5' position of the cytidine base. The presence of the azido group is crucial for its antiviral activity, as it allows the compound to act as a substrate for viral reverse transcriptase, leading to premature termination of viral DNA synthesis. This mechanism is similar to that of other nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT), but the methyl modification enhances its selectivity and potency against specific viral strains.

In Vitro Studies

AZddMeC has demonstrated significant antiviral activity in vitro against HIV-1 and other retroviruses. Studies indicate that it competes effectively with natural nucleotides for incorporation into viral DNA, resulting in a reduction of viral load in infected cells. For example, one study reported that AZddMeC exhibited a half-maximal effective concentration (EC50) in the low micromolar range, indicating strong antiviral potency compared to AZT and other analogs .

Comparative Efficacy

To better understand the unique properties of AZddMeC, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Antiviral Potency |

|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | Azido group at 3', thymidine base | EC50 ~ 0.1 µM |

| 2',3'-Dideoxycytidine (ddC) | Lacks azido group | EC50 ~ 1 µM |

| 5-Methylcytidine | Methyl group at 5', no azido | Minimal antiviral activity |

| 3'-Azido-2',3'-dideoxycytidine | Azido group at 3', deoxy sugar | EC50 ~ 0.05 µM |

The structural modifications of AZddMeC contribute to its enhanced binding affinity for reverse transcriptase compared to other nucleoside analogs, leading to its superior antiviral effects .

Pharmacokinetics

The pharmacokinetics of AZddMeC have been studied in animal models, notably rhesus monkeys. Following administration, AZddMeC is rapidly metabolized to AZT, with a terminal half-life ranging from 0.5 to 1.3 hours. The compound exhibits a total clearance rate of approximately 2.00 L/hr/kg, with renal excretion being a primary route for elimination . This rapid metabolism suggests that while AZddMeC may have potent antiviral effects, its therapeutic window may be limited by its quick clearance.

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical applications of AZddMeC in treating HIV infections. For instance, a study involving primary human peripheral blood mononuclear cells demonstrated that AZddMeC significantly reduced viral replication in a dose-dependent manner . Such findings suggest that AZddMeC could be developed as an effective therapeutic option for patients with HIV, particularly those who exhibit resistance to first-line treatments.

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-7(18)6(14-15-12)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6-,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIDXEHGLJUNPT-JXOAFFINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.